N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- A p-tolyl group (para-methylphenyl) at position 3 of the triazole ring.
- A thioacetamide linker (-S-CH2-C(=O)-NH-) at position 6 of the pyridazine ring, terminating in an m-tolyl group (meta-methylphenyl).
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-6-8-16(9-7-14)21-24-23-18-10-11-20(25-26(18)21)28-13-19(27)22-17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBDMWAUIIILIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Tolyl Groups: The tolyl groups are introduced through nucleophilic substitution reactions, where tolyl halides react with the triazolopyridazine core.
Thioacetamide Formation: The final step involves the reaction of the intermediate compound with thioacetic acid or its derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:
Oxidation of the triazole ring itself is less common but feasible under strong conditions (e.g., KMnO<sub>4</sub>/H<sup>+</sup>), leading to ring-opening products .
Reduction Reactions
The acetamide group and aromatic systems participate in reduction:
Selective reduction of the triazole ring has not been reported for this compound but is observed in analogous systems using NaBH<sub>4</sub>/NiCl<sub>2</sub> .
Substitution Reactions
The thioether and triazole moieties are key sites for nucleophilic/electrophilic substitutions:
Thioether Alkylation
| Electrophile | Conditions | Product |
|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | S-Methyl derivative |
| Benzyl chloride | Et<sub>3</sub>N, CH<sub>3</sub>CN | S-Benzyl derivative |
Triazole Functionalization
Mannich reactions at the triazole N-H position (if available):
| Amine Component | Aldehyde | Product |
|---|---|---|
| Piperidine | Formaldehyde | N-Mannich base |
| Morpholine | Acetaldehyde | Substituted triazole |
These reactions are critical for diversifying biological activity .
Cyclization and Ring-Opening
The triazolopyridazine core participates in cycloadditions and ring transformations:
| Reaction Type | Conditions | Product |
|---|---|---|
| [3+2] Cycloaddition | CuI, NaN<sub>3</sub>, 80°C | Fused tetrazole |
| Acid-catalyzed hydrolysis | HCl (conc.), reflux | Pyridazine dicarboxylic acid |
Cyclization with CS<sub>2</sub> in basic media yields bis-triazolethiones, as seen in related systems .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify aromatic substituents:
| Reaction | Catalysts/Base | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | N-Aryl acetamides |
These reactions enable structural diversification for SAR studies .
Hydrolysis and Condensation
The acetamide group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux | Carboxylic acid | Precursor for ester derivatives |
| NaOH (aq), 70°C | Sodium salt | Improved solubility for formulation |
Condensation with aldehydes forms Schiff bases, enhancing metal-binding capacity .
Photochemical Reactions
UV irradiation induces C-S bond cleavage in the thioether group:
| Conditions | Major Product | Byproducts |
|---|---|---|
| UV (254 nm), Me |
Scientific Research Applications
Medicinal Chemistry Applications
N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been explored for several medicinal applications:
- Antimicrobial Activity : Research indicates that derivatives of triazolopyridazine exhibit promising antimicrobial properties. The compound has shown significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
-
Anticancer Properties : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The following table summarizes the IC50 values indicating its cytotoxicity:
Cell Line IC50 (µM) Standard Control IC50 (µM) HEPG2 1.18 ± 0.14 4.18 ± 0.05 MCF7 0.67 2.71 ± 0.18 SW1116 0.80 2.71 ± 0.18 - Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Biological Research Applications
In addition to its medicinal properties, this compound is utilized in biological research to understand the mechanisms of action of triazolopyridazine derivatives and their interactions with enzymes and receptors.
Industrial Applications
This compound can serve as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in developing new compounds with enhanced biological activity.
Mechanism of Action
The mechanism of action of N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity, while the tolyl groups may enhance the compound’s binding affinity and specificity. The thioacetamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity:
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632)
- Substituents : Methyl group on the triazole ring; phenylacetamide with N-methylation.
- Key Differences : Lack of thioether (-S-) linker and tolyl groups.
- Bioactivity : Acts as a Lin28 inhibitor (IC₅₀ ~80 µM in limb regeneration assays) .
- Physicochemical Impact : Methyl groups enhance lipophilicity (logP ~2.8) compared to the target compound’s aromatic substituents.
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide
- Substituents : Pyridinyl group on the triazole; thiazine-containing acetamide.
- Synthetic Relevance : Highlighted in building-block catalogs for drug discovery .
N-(2-Oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide
- Substituents : Tetrahydrofuran-derived methyl group on the acetamide; pyridinyl on the triazole.
- Key Differences : The oxolane (tetrahydrofuran) group improves aqueous solubility (clogP ~1.5) compared to the target’s m-tolyl .
N-(3-(3-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide
- Substituents : Thiophene on the triazole; m-tolyl on the acetamide.
- Key Differences : Thiophene’s electron-rich nature may enhance π-stacking in hydrophobic binding pockets .
Comparative Analysis Table
Research Findings and Implications
Role of Substituents :
- Aromatic Groups (p-Tolyl/m-Tolyl) : Enhance binding to hydrophobic protein pockets but may reduce solubility (e.g., target compound vs. oxolane derivative ).
- Heterocyclic Substituents (Thiophene, Pyridinyl) : Improve electronic interactions and selectivity (e.g., thiophene’s role in kinase inhibition ).
Linker Modifications :
- Thioether (-S-) vs. Ether (-O-) : Thioethers (as in the target compound) increase metabolic stability but may introduce toxicity risks .
Synthetic Accessibility :
- Compounds with methyl or small alkyl groups (e.g., Lin28-1632) are easier to synthesize than those with bulky aromatics .
Biological Activity
N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolopyridazine core with two tolyl groups attached to the nitrogen and sulfur atoms. This unique structure contributes to its biological activity and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that triazolopyridazine derivatives exhibit promising antimicrobial properties. The compound has been evaluated against various bacterial strains, showing significant inhibitory effects. For instance, studies have reported that certain derivatives within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria .
2. Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
| Cell Line | IC50 (µM) | Standard Control IC50 (µM) |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | 4.18 ± 0.05 |
| MCF7 | 0.67 | 2.71 ± 0.18 |
| SW1116 | 0.80 | 2.71 ± 0.18 |
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Enzyme Inhibition : The triazolopyridazine core can bind to active sites on enzymes, inhibiting their activity and disrupting metabolic pathways critical for cancer cell survival.
- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and apoptosis, enhancing its therapeutic potential.
- Structural Modifications : The presence of m-tolyl and p-tolyl groups enhances binding affinity due to steric and electronic effects, leading to improved efficacy against biological targets .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various biological contexts:
- Anticancer Study : A recent study reported that derivatives similar to this compound showed enhanced cytotoxicity against multiple cancer cell lines compared to traditional drugs .
- Antimicrobial Screening : In a screening of various triazole derivatives for antimicrobial activity, several compounds were found to be effective against resistant bacterial strains .
- Inflammation Model : Experimental models demonstrated that the compound significantly reduced markers of inflammation in animal models of arthritis .
Q & A
Q. Critical Parameters :
- Temperature : Excess heat (>130°C) degrades the triazole ring.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility but require strict anhydrous conditions .
- Catalysts : Pd/C or CuI accelerates coupling but may introduce metal contaminants.
Q. Yield Optimization Table :
| Step | Conditions | Average Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core Formation | DMF, 120°C, 10 hrs | 65–70 | 90 | |
| Thioacetamide Coupling | K₂CO₃, CH₃CN, 60°C | 75–80 | 95 |
Basic: How is the structure of this compound validated, and which spectroscopic techniques are most reliable?
Methodological Answer :
Structural confirmation requires:
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and acetamide NH (δ 10.2 ppm). Discrepancies in splitting patterns indicate impurities .
- HRMS : Exact mass (calc. 405.48 g/mol) confirms molecular formula .
- X-ray Crystallography : Resolves bond angles (e.g., C-S-C bond ~105°) and confirms regioselectivity of triazole-pyridazine fusion .
Q. Methodological Answer :
- Anticancer Activity : MTT assay (IC₅₀) against HeLa, MCF-7, and A549 cell lines (72 hrs exposure, 10–100 µM range). IC₅₀ values <20 µM suggest therapeutic potential .
- Kinase Inhibition : Fluorescence-based AXL kinase assay (ATP competition, 1–50 µM). IC₅₀ <1 µM indicates strong inhibition .
- Solubility : HPLC quantification in PBS (pH 7.4) identifies formulation challenges (e.g., logP >3.5 limits aqueous solubility) .
Q. Example Data :
| Assay | Cell Line/Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| MTT | HeLa | 18.5 µM | |
| Kinase | AXL | 0.89 µM |
Advanced: How do substituents (m-tolyl vs. p-tolyl) impact bioactivity, and how can SAR studies resolve contradictions?
Q. Methodological Answer :
- Substituent Effects :
- m-Tolyl : Enhances steric bulk, reducing off-target binding but improving metabolic stability .
- p-Tolyl : Increases π-stacking with kinase active sites (e.g., AXL) but may elevate hepatotoxicity .
- SAR Strategies :
- Parallel Synthesis : Generate derivatives with systematic substituent variations (e.g., halogen, methoxy) .
- Computational Docking : AutoDock Vina predicts binding affinities; compare with experimental IC₅₀ .
- Metabolic Profiling : Microsomal stability assays (human liver microsomes, 1 hr) identify vulnerable sites for modification .
Q. Case Study :
- Compound A (p-tolyl): IC₅₀ = 0.89 µM (AXL), t₁/₂ = 2.1 hrs (microsomes).
- Compound B (m-tolyl): IC₅₀ = 1.5 µM, t₁/₂ = 4.3 hrs .
Advanced: How can conflicting data on cytotoxicity across studies be resolved?
Methodological Answer :
Contradictions arise from:
- Assay Variability : Standardize protocols (e.g., CellTiter-Glo vs. MTT) .
- Impurity Interference : HPLC-UV (>99% purity required) .
- Cell Line Drift : Authenticate cell lines via STR profiling .
Q. Resolution Workflow :
Replicate Studies : Use identical cell lines/suppliers.
Dose-Response Curves : 8-point dilution (0.1–100 µM) to confirm linearity.
Off-Target Screening : Pan-kinase assays (e.g., Eurofins) rule out nonspecific inhibition .
Advanced: What methodologies are used to study in vivo pharmacokinetics?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
